1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one
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Overview
Description
1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one is a complex organic compound that features a unique combination of a thiazole ring, a fluorophenyl group, and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-fluoroaniline with thiourea to form the thiazole ring. This intermediate is then reacted with ethylenediamine to introduce the aminoethyl group. Finally, the imidazolidinone ring is formed through a cyclization reaction involving a suitable carbonyl source .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This binding can lead to inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Imidazolidinone Derivatives: Compounds such as 1-(2-hydroxyethyl)imidazolidin-2-one are structurally related and used in similar applications.
Uniqueness
1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
918146-33-5 |
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Molecular Formula |
C14H15FN4OS |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
1-[2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C14H15FN4OS/c15-11-3-1-10(2-4-11)12-9-21-13(18-12)16-5-7-19-8-6-17-14(19)20/h1-4,9H,5-8H2,(H,16,18)(H,17,20) |
InChI Key |
KYMPPFJXSYBKAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)CCNC2=NC(=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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